molecular formula C16H32O2Si B3188625 Tributylsilyl methacrylate CAS No. 22414-62-6

Tributylsilyl methacrylate

Cat. No.: B3188625
CAS No.: 22414-62-6
M. Wt: 284.51 g/mol
InChI Key: WEAZWKYSTGLBSQ-UHFFFAOYSA-N
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Description

Tributylsilyl methacrylate is a silicon-containing methacrylate monomer. It is characterized by the presence of a tributylsilyl group attached to the methacrylate backbone. This compound is known for its unique properties, such as hydrophobicity and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylsilyl methacrylate can be synthesized through the reaction of methacrylic acid or methacrylic anhydride with tributylchlorosilane in the presence of a base, such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism by which tributylsilyl methacrylate exerts its effects is primarily through its ability to form hydrophobic and stable polymers. The silyl group provides steric hindrance, which can protect the polymer backbone from degradation. Additionally, the methacrylate group allows for easy polymerization, enabling the formation of high-molecular-weight polymers with desirable properties .

Comparison with Similar Compounds

  • Triisopropylsilyl methacrylate
  • Triisobutylsilyl methacrylate
  • Tributylsilyl acrylate

Comparison: Tributylsilyl methacrylate is unique due to its specific combination of the tributylsilyl group and the methacrylate backbone. This combination imparts distinct hydrophobic and polymerization properties compared to other silyl methacrylates and acrylates. For example, triisopropylsilyl methacrylate and triisobutylsilyl methacrylate have different steric and electronic effects due to the varying sizes and shapes of the silyl groups .

Properties

IUPAC Name

tributylsilyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2Si/c1-6-9-12-19(13-10-7-2,14-11-8-3)18-16(17)15(4)5/h4,6-14H2,1-3,5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAZWKYSTGLBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(CCCC)OC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4 g of acetoxytri-n-butylsilane and 1.33 g of commercial methacrylic acid (ATOFINA Norsocryl® MAA) are mixed at room temperature, acetic acid is then distilled under reduced pressure (45° C./13 hPa) to afford tri-n-butylsilyl methacrylate.
Name
acetoxytri-n-butylsilane
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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